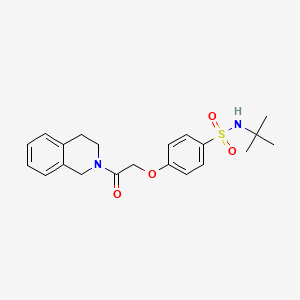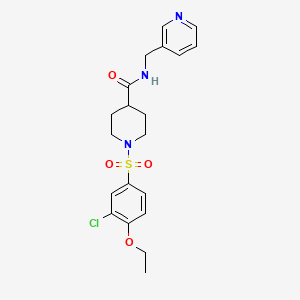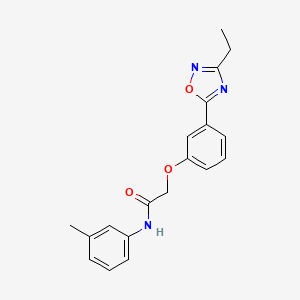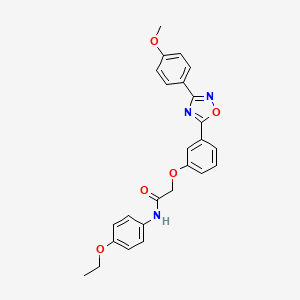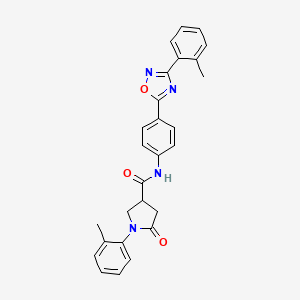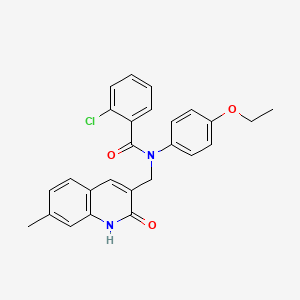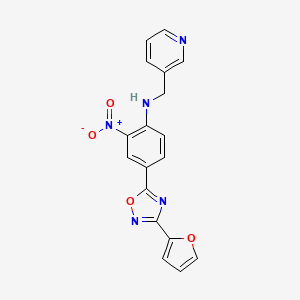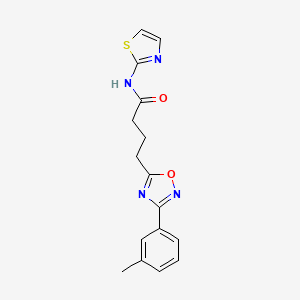
N-(thiazol-2-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiazol-2-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTB is a synthetic compound that belongs to the class of oxadiazoles and has a thiazole ring fused with it.
作用機序
The mechanism of action of MTB is not fully understood. However, studies suggest that MTB may exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. MTB has also been shown to activate the caspase-dependent apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
MTB has been found to have various biochemical and physiological effects. MTB has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. MTB has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, MTB has been shown to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
MTB has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. MTB has also been found to be stable under various conditions, making it suitable for long-term storage. However, the limitations of MTB include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of MTB in scientific research. MTB has shown promising results in cancer research and neuroprotection, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, MTB may have potential as an antimicrobial agent, and further studies are needed to evaluate its efficacy against various bacterial strains. Furthermore, the development of MTB analogs may lead to the discovery of more potent compounds with improved pharmacological properties.
Conclusion:
In conclusion, MTB is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MTB has been found to exhibit anti-cancer activity, neuroprotective effects, and antimicrobial activity. The synthesis of MTB is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product. Further studies are needed to elucidate the mechanism of action and potential therapeutic applications of MTB.
合成法
The synthesis of MTB involves the reaction of 2-aminothiazole with m-tolyl hydrazine to form 3-(m-tolyl)-1,2,4-oxadiazole-5-thiol. The thiol group is then reacted with butanoyl chloride to form the desired product, N-(thiazol-2-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The synthesis of MTB is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product.
科学的研究の応用
MTB has been used in various scientific research applications such as cancer research, neuroprotection, and antimicrobial activity. MTB has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. MTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MTB has been found to have antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-2-5-12(10-11)15-19-14(22-20-15)7-3-6-13(21)18-16-17-8-9-23-16/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXGJHLFHNLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)

![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
